molecular formula C12H13NO5 B4771017 N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alanine

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alanine

Cat. No.: B4771017
M. Wt: 251.23 g/mol
InChI Key: DPPKCPYLLOEXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alanine, also known as DBD-beta-alanine, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of beta-amino acids and is derived from the naturally occurring amino acid, beta-alanine.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the metabolism of cancer cells. This leads to the accumulation of toxic metabolites within the cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential therapeutic targets. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine. One area of interest is in the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine and its potential therapeutic applications. Other future directions include investigating the potential of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine in the treatment of other diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the primary areas of research is in the field of cancer treatment. N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alaninenine has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)5-6-13-12(16)10-7-17-8-3-1-2-4-9(8)18-10/h1-4,10H,5-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKCPYLLOEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-beta-alanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.